

Commercial Suppliers and Technical Guide to Bis-N,N-glycinemethylenefluorescein (Calcein)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-N,N-glycinemethylenefluorescein*

Cat. No.: *B12287391*

[Get Quote](#)

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Bis-N,N-glycinemethylenefluorescein**, widely known in its acetoxymethyl (AM) ester form as Calcein AM. This guide details the compound's properties, commercial suppliers, and its primary application in cell viability and cytotoxicity assays.

Introduction to Calcein and Calcein AM

Bis-N,N-glycinemethylenefluorescein, commonly referred to as Calcein, is a fluorescent dye. In its cell-impermeant form, it is a polyanionic fluorescein derivative that is well-retained within viable cells.^{[1][2]} For cellular applications, its acetoxymethyl (AM) ester derivative, Calcein AM, is widely used. Calcein AM is a non-fluorescent, cell-permeant compound that passively crosses the membrane of live cells.^{[1][3][4]}

Once inside a viable cell, intracellular esterases hydrolyze the AM groups, converting the non-fluorescent Calcein AM into the highly fluorescent calcein.^{[1][2][3][4][5]} The resulting calcein is trapped within the cell due to its negative charge, leading to a strong, uniform green fluorescence.^{[2][5]} This mechanism forms the basis of the Calcein AM cell viability assay, as dead or membrane-compromised cells lack active esterases and cannot retain the dye.^{[3][4]}

Commercial Suppliers

A variety of life science companies supply **Bis-N,N-glycinemethylenefluorescein** and its derivatives. The most common commercially available form is Calcein AM. The following table

summarizes key information from prominent suppliers.

Supplier	Product Name(s)	CAS Number(s)	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	Calcein, Calcein-AM	1461-15-0 (Calcein), 148504-34-1 (Calcein AM)	C ₃₀ H ₂₆ N ₂ O ₁₃ (Calcein), C ₄₆ H ₄₆ N ₂ O ₂₃ (Calcein AM)	622.53 (Calcein), 994.86 (Calcein AM)
Thermo Fisher Scientific (Invitrogen)	Calcein AM	148504-34-1	C ₄₆ H ₄₆ N ₂ O ₂₃	994.86
AAT Bioquest	Calcein AM	148504-34-1	C ₄₆ H ₄₆ N ₂ O ₂₃	994.86[4]
Dojindo Molecular Technologies	-Cellstain-Calcein-AM	148504-34-1	C ₄₆ H ₄₆ N ₂ O ₂₃	994.86[6]
Abbkine	Calcein AM	148504-34-1	C ₄₆ H ₄₆ N ₂ O ₂₃	994.9[7]
BOC Sciences	Fluorescein-4',5'-bis(methyliminodi acetic acid)	207124-64-9	C ₃₀ H ₂₆ N ₂ O ₁₃	622.54[8]
Alfa Chemistry	Fluorescein-4',5'-bis(methyliminodi acetic acid)	207124-64-9	C ₃₀ H ₂₆ N ₂ O ₁₃	622.54[9]
LGC Standards	Fluorescein Bis(methylene)]bis[N-(carboxymethyl)glycine] Sodium Salt	207124-64-9 (Alternate)	C ₃₀ H ₂₆ N ₂ O ₁₃ · xNa	Not specified[10]

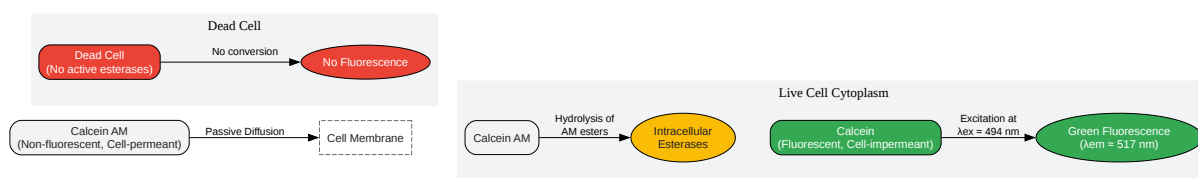
Physicochemical and Spectral Properties

Calcein exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays. The data presented below is for the hydrolyzed, fluorescent form (calcein).

Parameter	Value
Excitation Wavelength (Max)	~494 nm[1][2][7]
Emission Wavelength (Max)	~517 nm[1][2][7]
Appearance	Orange crystals (Calcein)[11]
Solubility (Calcein AM)	Soluble in high-quality, anhydrous DMSO[1]
Storage Conditions (Calcein AM)	Store at or below -20°C, protected from light and moisture[1][2]

Mechanism of Action: Calcein AM Conversion in Live Cells

The utility of Calcein AM as a viability probe is dependent on enzymatic conversion within living cells. The following diagram illustrates this workflow.



[Click to download full resolution via product page](#)

Caption: Mechanism of Calcein AM conversion to fluorescent Calcein in viable cells.

Experimental Protocols

The following sections provide detailed methodologies for a standard Calcein AM cell viability assay, adaptable for fluorescence microscopy and microplate readers.

I. Reagent Preparation

1. Calcein AM Stock Solution (typically 1-5 mM):

- Allow the vial of Calcein AM to warm to room temperature before opening to prevent moisture condensation.[\[1\]](#)[\[12\]](#)
- Reconstitute the Calcein AM powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 50 μ L of DMSO to a 50 μ g vial to create a 1 mM stock solution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C , protected from light. The DMSO stock solution is stable for several months under these conditions.

2. Calcein AM Working Solution (typically 1-10 μ M):

- Immediately before use, dilute the Calcein AM stock solution into an appropriate buffer, such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[\[1\]](#)[\[3\]](#) Serum-free medium is recommended as serum can contain esterase activity that increases background fluorescence.[\[2\]](#)
- A typical final working concentration is between 1 and 5 μ M.[\[3\]](#) However, the optimal concentration should be determined empirically for each cell type, as high concentrations can be cytotoxic.[\[2\]](#)[\[13\]](#)

II. Staining Protocol for Adherent Cells

1. Cell Plating:

- Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for microplate readers or on coverslips in a petri dish for microscopy) and culture until they reach the desired confluency.

2. Cell Treatment:

- Perform experimental treatments (e.g., exposure to cytotoxic compounds). Include appropriate positive (untreated live cells) and negative (dead cells, e.g., ethanol-fixed) controls.[\[4\]](#)

3. Staining:

- Aspirate the culture medium from the wells.[\[2\]](#)
- Wash the cells once with PBS or another serum-free buffer to remove any residual medium and serum.[\[2\]](#)
- Add a sufficient volume of the Calcein AM working solution to each well to cover the cells (e.g., 100 μ L for a 96-well plate).[\[2\]](#)
- Incubate the plate for 15-30 minutes at 37°C, protected from light.[\[3\]](#)[\[13\]](#) Incubation times may need to be optimized depending on the cell type.[\[3\]](#)

4. Signal Detection:

- For Fluorescence Microscopy: After incubation, the staining solution can be replaced with fresh buffer for imaging. Observe the cells using a fluorescence microscope equipped with standard fluorescein (FITC) filter sets (Excitation: ~490 nm, Emission: ~520 nm).[\[5\]](#) Live cells will exhibit bright green fluorescence.
- For Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~530 nm.[\[2\]](#) The fluorescence signal is directly proportional to the number of viable cells.[\[2\]](#)[\[5\]](#)

III. Staining Protocol for Suspension Cells

1. Cell Preparation:

- Harvest suspension cells and pellet them by centrifugation (e.g., 250 x g for 5 minutes).[\[5\]](#)
[\[12\]](#)
- Aspirate the supernatant and wash the cells once with serum-free buffer.[\[12\]](#)

- Resuspend the cell pellet in the serum-free buffer at a concentration of approximately $1-10 \times 10^6$ cells/mL.[12]

2. Staining:

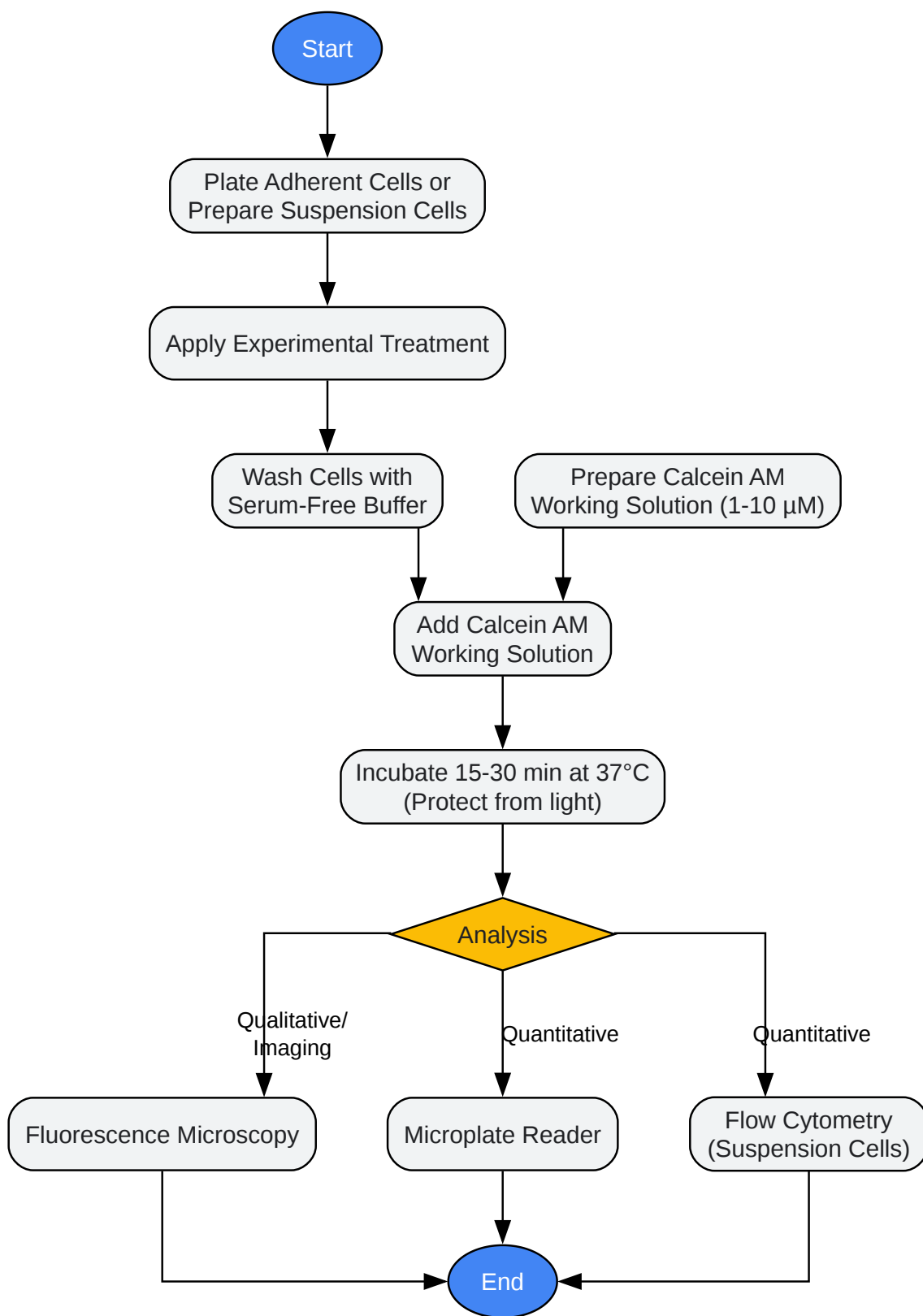
- Add the Calcein AM working solution to the cell suspension.
- Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[12][13]

3. Washing and Analysis:

- After incubation, pellet the cells by centrifugation and wash them twice with buffer to remove excess dye.[3]
- Resuspend the final cell pellet in an appropriate buffer for analysis.
- Analyze the cells using a flow cytometer (FITC channel) or by transferring them to a microplate for fluorescence measurement.[13]

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Calcein AM cell viability assay.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Calcein AM cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 4. Calcein | AAT Bioquest [aatbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]
- 7. abbkine.com [abbkine.com]
- 8. bocsci.com [bocsci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fluorescein Bis(methylene)]bis[N-(carboxymethyl)glycine] Sodium Salt (Technical Grade) [lgcstandards.com]
- 11. Calcein - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide to Bis-N,N-glycinemethylenefluorescein (Calcein)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12287391#commercial-suppliers-of-bis-n-n-glycinemethylenefluorescein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com